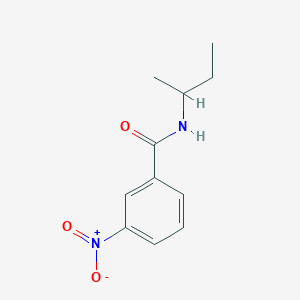![molecular formula C16H15N5OS B11988996 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring through a thioether and hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE typically involves the following steps:
Formation of Benzimidazole Thioether: The initial step involves the synthesis of the benzimidazole thioether by reacting benzimidazole with a suitable thiol under basic conditions.
Hydrazide Formation: The benzimidazole thioether is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-pyridinecarboxaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological processes involving benzimidazole and pyridine derivatives.
Medicine: Potential use as an antimicrobial or anticancer agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It may interfere with DNA replication or induce apoptosis in cancer cells.
Catalysis: It may act as a ligand to stabilize transition states and lower activation energies in catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)METHYLIDENE)ACETOHYDRAZIDE: Similar structure but with a different linkage between the pyridine and hydrazide groups.
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(3-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE: Similar structure but with a different position of the pyridine ring.
Uniqueness
2-(1H-BENZIMIDAZOL-2-YLTHIO)-N’-(1-(4-PYRIDINYL)ETHYLIDENE)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and the spatial arrangement of its atoms, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H15N5OS |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H15N5OS/c1-11(12-6-8-17-9-7-12)20-21-15(22)10-23-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,18,19)(H,21,22)/b20-11+ |
Clave InChI |
FXOYCSNHVKWTTR-RGVLZGJSSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=NC=C3 |
SMILES canónico |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)
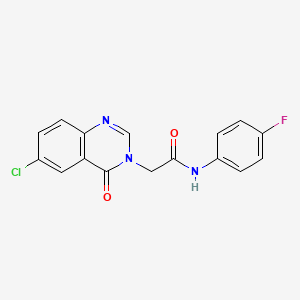
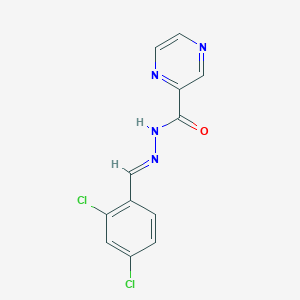
![Phenol, 2-[(4-aminophenyl)azo]-4-methyl-](/img/structure/B11988946.png)

![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)
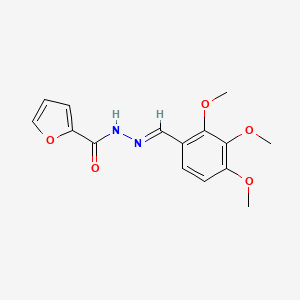

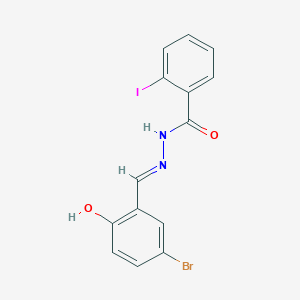

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
